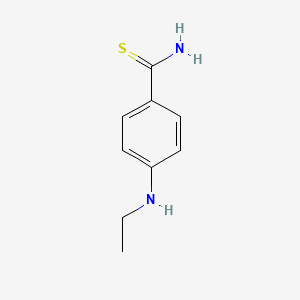

4-(ethylamino)benzene-1-carbothioamide

Description

Significance of the Thioamide Functional Group in Chemical Research

The thioamide functional group is of considerable importance in chemical research due to its distinct electronic and steric properties compared to its amide counterpart. The replacement of the highly electronegative oxygen with the larger, more polarizable sulfur atom leads to several key differences. Thioamides are more nucleophilic at the sulfur atom and the C=S bond is weaker and longer than the C=O bond in amides. arctomsci.com They are also better hydrogen bond donors but weaker acceptors. arctomsci.com These characteristics make thioamides valuable as synthetic intermediates, particularly in the synthesis of various heterocyclic compounds. researchgate.net Furthermore, their altered properties have been exploited in medicinal chemistry to create amide isosteres in peptides, which can enhance metabolic stability and cell permeability. aaronchem.comscribd.comresearchgate.net

Table 1: General Comparison of Amide and Thioamide Functional Groups

| Property | Amide (-C(=O)N<) | Thioamide (-C(=S)N<) |

| Bond Energy (C=X) | Higher (~170 kcal/mol) | Lower (~130 kcal/mol) |

| Bond Length (C=X) | Shorter | Longer |

| Nucleophilicity of X | Lower | Higher |

| H-bond Acceptor Strength | Stronger | Weaker |

| H-bond Donor Strength (N-H) | Weaker | Stronger |

| Rotational Barrier (C-N) | Lower | Higher |

Data are generalized from multiple sources on thioamide chemistry.

Overview of Aromatic Thioamide Chemistry and Prior Research Trajectories

Aromatic thioamides, where the carbothioamide group is attached to an aromatic ring, constitute a significant subclass. Research in this area has historically focused on their synthesis and reactivity. Common synthetic routes include the reaction of amides with Lawesson's reagent or phosphorus pentasulfide, or the addition of hydrogen sulfide (B99878) to nitriles. mdpi.com More contemporary methods continue to be developed for more efficient and milder syntheses. aaronchem.com

The reactivity of aromatic thioamides makes them versatile building blocks. The sulfur atom can be alkylated, and the entire group can participate in cycloaddition reactions to form a wide variety of sulfur- and nitrogen-containing heterocycles. researchgate.net In recent decades, research has increasingly shifted towards their application in medicinal chemistry and materials science. Aromatic thioamides have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral effects. arctomsci.comscribd.comnih.gov

Rationale for the Comprehensive Academic Investigation of 4-(ethylamino)benzene-1-carbothioamide

The specific compound, this compound, is an aromatic thioamide featuring an ethylamino substituent at the para position of the benzene (B151609) ring. While this compound is commercially available, indicating its synthesis has been achieved, a comprehensive academic investigation into its specific properties and potential applications is notably absent from the published scientific literature. aaronchem.combldpharm.comarctomsci.com The rationale for a detailed study of this molecule would be to systematically characterize its chemical, physical, and biological properties. Such an investigation would aim to understand how the combination of the thioamide group and the N-ethyl substituent influences its electronic structure, reactivity, and potential as a lead compound in drug discovery or as a synthon in organic synthesis.

Research Scope, Objectives, and Contributions to Chemical Knowledge

A dedicated research program on this compound would encompass several key objectives. The primary scope would be its definitive synthesis and purification, followed by thorough characterization using modern analytical techniques.

Research Objectives:

Synthesis and Optimization: To develop and optimize a reliable synthetic protocol for this compound.

Structural and Spectroscopic Characterization: To fully characterize the compound using techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure. X-ray crystallography would be employed to determine its solid-state structure.

Physicochemical Properties: To measure key physical properties such as melting point, solubility, and pKa.

Chemical Reactivity: To explore its reactivity, for instance, in alkylation or cyclization reactions, to assess its utility as a synthetic intermediate.

Biological Screening: To conduct preliminary in vitro screening for potential biological activities, such as antimicrobial or anticancer effects, based on the known activities of related aromatic thioamides.

A comprehensive study of this nature would contribute to the broader understanding of structure-activity relationships within the aromatic thioamide class. The data generated would fill a gap in the chemical literature and could provide a foundation for future research in medicinal chemistry or materials science.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol bldpharm.com |

| CAS Number | 4714-70-9 aaronchem.combldpharm.comarctomsci.com |

| Melting Point | Not available in published literature |

| ¹H NMR Data | Not available in published literature |

| ¹³C NMR Data | Not available in published literature |

| IR Spectral Data | Not available in published literature |

| Mass Spectrometry Data | Not available in published literature |

Table 3: Detailed Research Findings for this compound

| Research Area | Findings |

| Synthesis | While commercially available, specific peer-reviewed synthetic procedures are not documented in the searched literature. aaronchem.combldpharm.comarctomsci.com |

| Chemical Reactivity Studies | No specific studies on the chemical reactivity of this compound are available in the searched literature. |

| Biological Activity | No specific biological activity has been reported for this compound in the searched literature. |

| Computational Studies | No specific computational or theoretical studies for this compound are available in the searched literature. |

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPRYWUREBBZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294536 | |

| Record name | 4-(Ethylamino)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-70-9 | |

| Record name | 4-(Ethylamino)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylamino Benzene 1 Carbothioamide

Established Synthetic Routes and Historical Perspectives

Historically, the synthesis of thioamides has relied on several foundational reactions. These conventional methods often involve multiple steps, starting from readily available precursors and employing strong reagents.

The preparation of 4-(ethylamino)benzene-1-carbothioamide can be approached through several established routes, primarily involving the introduction of a sulfur atom onto a pre-existing benzene (B151609) ring with an appropriate functional group.

Thionation of Amides: The most common and direct method for synthesizing thioamides is the thionation of the corresponding amide. organic-chemistry.orgchemrxiv.org In this case, 4-ethylaminobenzamide serves as the direct precursor. The thionating agent converts the carbonyl group (C=O) of the amide into a thiocarbonyl group (C=S). Historically, phosphorus pentasulfide (P₄S₁₀) has been widely used for this transformation. organic-chemistry.org However, its low solubility and the need for high reaction temperatures and long reaction times are significant drawbacks. electronicsandbooks.comacs.org A major advancement in this area was the introduction of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], which is more soluble in organic solvents and often provides higher yields under milder conditions. acs.orgresearchgate.net The reaction typically involves refluxing the amide with the thionating agent in an anhydrous solvent like toluene (B28343) or pyridine (B92270). electronicsandbooks.comnih.gov

From Nitriles: Another classic route involves the reaction of nitriles with a source of hydrogen sulfide (B99878). 4-Ethylaminobenzonitrile can be converted to the target thioamide by treatment with H₂S gas in the presence of a base like pyridine or triethylamine. Alternatively, reagents like ammonium (B1175870) phosphorodithioate (B1214789) or phosphorus pentasulfide can be used to directly convert nitriles to thioamides. organic-chemistry.org A more recent conventional method uses sodium sulfide (Na₂S·9H₂O) as the sulfur source. rsc.org

The Willgerodt-Kindler Reaction: This powerful reaction allows for the synthesis of thioamides from aryl ketones or aldehydes. organic-chemistry.orgresearchgate.net For the synthesis of this compound, one could theoretically start from 4-ethylaminobenzaldehyde. The Kindler modification of this reaction involves heating the aldehyde, elemental sulfur, and a secondary amine (such as morpholine (B109124) or piperidine) to produce an N,N-disubstituted thioamide. researchgate.netresearchgate.net To obtain the primary thioamide target, ammonia (B1221849) or a primary amine would be required, which can be achieved in some multicomponent variations of this reaction. mdpi.com For instance, a three-component, catalyst-free reaction between an aldehyde, an amine, and elemental sulfur in water can produce aryl-substituted thioamides. mdpi.com

Conventional methods for thioamide synthesis, while foundational, often face challenges regarding yield and selectivity.

Thionation Reactions: The use of P₄S₁₀ often requires a large excess of the reagent and prolonged reaction times, which can lead to the formation of byproducts and difficulties in purification. electronicsandbooks.com Yields can be variable and are highly dependent on the substrate and reaction conditions. Lawesson's reagent generally offers better yields and selectivity, but the reaction still requires careful control to avoid side reactions. acs.org

Nitrile-Based Syntheses: The conversion of nitriles to thioamides can be efficient, with some methods reporting high yields. organic-chemistry.org However, the handling of toxic and malodorous hydrogen sulfide gas is a significant operational hazard.

Willgerodt-Kindler Reaction: This reaction is highly effective for certain substrates but can result in lower yields when the alkyl chain on an aryl alkyl ketone is long. researchgate.net The selectivity for producing a primary thioamide directly can be low, as the reaction often favors the incorporation of the amine reagent used in the process.

Table 1: Comparison of Conventional Synthetic Routes for Thioamides

| Method | Starting Material for Target Compound | Key Reagents | General Conditions | Reported Yields (Analogous Compounds) | Key Limitations |

|---|---|---|---|---|---|

| Thionation of Amide | 4-Ethylaminobenzamide | P₄S₁₀ or Lawesson's Reagent | Reflux in anhydrous solvent (e.g., Toluene, Pyridine) for several hours. electronicsandbooks.comacs.org | Good to Excellent (50-95%) acs.org | Harsh conditions, long reaction times, use of excess toxic/malodorous reagents. |

| From Nitrile | 4-Ethylaminobenzonitrile | H₂S/Base, P₄S₁₀, or Na₂S | Reaction with H₂S in base, or heating with P₄S₁₀. organic-chemistry.org | High (up to 95%) organic-chemistry.org | Toxicity and handling of H₂S, potential for side products. |

| Willgerodt-Kindler Reaction | 4-Ethylaminobenzaldehyde | Elemental Sulfur (S₈), Amine (e.g., Morpholine) | Heating reactants together, often without solvent. organic-chemistry.orgmdpi.com | Moderate to Good (40-85%) mdpi.com | High temperatures, often produces N-substituted thioamides rather than primary ones. |

Development of Advanced and Sustainable Synthetic Strategies

In response to the limitations of conventional methods, modern synthetic chemistry has focused on developing faster, more efficient, and environmentally friendly protocols. These advanced strategies often utilize alternative energy sources and adhere to the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. rsc.org The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions. acs.orgresearchgate.net

For the synthesis of this compound, a microwave-assisted approach would be highly beneficial. The thionation of 4-ethylaminobenzamide using Lawesson's reagent can be performed under solvent-free conditions by mixing the neat reactants and exposing them to microwave irradiation. acs.org This method not only accelerates the reaction but also eliminates the need for high-boiling, often toxic, hydrocarbon solvents. acs.orgniscpr.res.in Similarly, microwave-assisted Willgerodt-Kindler reactions have been developed, allowing for the rapid, three-component synthesis of thioamides in high yields. organic-chemistry.org A study on the synthesis of N-substituted thioamides from acyl halides and amines reported completion times of just a few minutes under microwave irradiation. niscpr.res.in

Ultrasound irradiation and mechanochemistry represent two distinct physical methods for promoting chemical reactions, particularly those involving heterogeneous mixtures.

Ultrasound-Assisted Synthesis: Sonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, and it increases mass transfer at the surface of solid reagents. acs.orgutu.ac.in In the synthesis of thioamides from amides using P₄S₁₀, which is a heterogeneous reaction, ultrasound has been shown to significantly improve reaction rates and yields at lower temperatures (e.g., below 40°C) compared to conventional refluxing. electronicsandbooks.comacs.orgacs.org An ultrasound-promoted, three-component Willgerodt–Kindler reaction has also been reported to proceed efficiently in water, a green solvent. researchgate.net

Mechanochemical Approaches: Mechanochemistry involves inducing reactions by grinding solid reactants together, often in a ball mill, thereby avoiding the use of bulk solvents. researchgate.net The thionation of amides to thioamides using Lawesson's reagent is highly amenable to this technique. researchgate.netacs.org Grinding the corresponding amide (4-ethylaminobenzamide) with Lawesson's reagent, sometimes with a small amount of liquid additive (liquid-assisted grinding), can produce the desired thioamide in high yield without the need for any solvent, simplifying workup and reducing waste. rsc.org

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding the development of new synthetic methods.

Solvent-Free Synthesis: As mentioned, both microwave-assisted and mechanochemical methods often allow for reactions to be performed under solvent-free conditions. acs.orgrsc.orgresearchgate.net The reaction of aldehydes, amines, and elemental sulfur to form thioamides can be conducted without any solvent, representing a highly atom- and step-economical process. mdpi.com These protocols minimize waste and avoid the hazards associated with volatile organic compounds.

Ionic Liquid Media: Ionic liquids are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org They can also act as catalysts. For the synthesis of thioamides from nitriles, the ionic liquid 1,8-diazabicyclo organic-chemistry.orgutu.ac.inundec-7-enium acetate (B1210297) ([DBUH][OAc]) has been used as a recyclable medium and catalyst for the reaction with sodium sulfide at room temperature. rsc.orgmdpi.com This method offers mild reaction conditions and allows for the easy separation of the product, with the ionic liquid being reused multiple times without significant loss of activity. rsc.org

Table 2: Comparison of Advanced Synthetic Strategies for Thioamides

| Strategy | Typical Reaction | Key Advantages | Reported Conditions (Analogous Compounds) | Reported Yields (Analogous Compounds) |

|---|---|---|---|---|

| Microwave-Assisted | Thionation of amides with Lawesson's reagent. acs.org | Drastic reduction in reaction time (minutes vs. hours), often higher yields, solvent-free potential. acs.orgniscpr.res.in | Neat reactants, 2-10 minutes irradiation. acs.orgresearchgate.net | Excellent (85-96%) acs.org |

| Ultrasound-Assisted | Thionation of amides with P₄S₁₀. electronicsandbooks.comacs.org | Increased reaction rates at lower temperatures, improved yields in heterogeneous systems. utu.ac.in | Sonication in THF at <40°C for 0.5-1.5 hours. electronicsandbooks.comacs.org | Good to Excellent (78-97%) acs.org |

| Mechanochemical | Thionation of amides with Lawesson's reagent. researchgate.net | Solvent-free, simple workup, high efficiency. | Ball milling of neat reactants for 30-60 minutes. | High (up to 99%) researchgate.net |

| Ionic Liquid Media | Conversion of nitriles with Na₂S. rsc.org | Mild conditions (room temp.), recyclable solvent/catalyst, easy product separation. rsc.org | Stirring in [DBUH][OAc] at room temperature. rsc.orgmdpi.com | Good to Excellent (79-91%) rsc.org |

Chemo- and Regioselective Considerations in Thioamide Formation

The synthesis of this compound from N-ethyl-p-phenylenediamine (4-amino-N-ethylaniline) presents notable challenges in terms of chemoselectivity and regioselectivity. The starting material possesses two distinct nucleophilic centers: a primary aromatic amine (-NH₂) and a secondary N-ethylamino group (-NH-CH₂CH₃). The selective thioacylation of one amino group over the other is paramount to achieving the desired product.

The relative nucleophilicity of the two amino groups is a key determinant of regioselectivity. Generally, primary amines are more sterically accessible and often more nucleophilic than secondary amines, which would favor the reaction at the primary amino group. However, electronic effects within the aromatic ring also play a crucial role. The ethyl group is an electron-donating group, which increases the electron density on the nitrogen of the secondary amine, potentially enhancing its nucleophilicity. Conversely, the lone pair of the primary amino group is delocalized into the benzene ring, which can decrease its nucleophilicity compared to a simple aliphatic amine.

Several synthetic strategies can be employed for the formation of thioureas and thioamides, each with its own implications for selectivity. nih.govmdpi.com Common methods involve the reaction of an amine with a source of a thiocarbonyl group. organic-chemistry.org

One prevalent method is the reaction of an amine with an isothiocyanate. mdpi.com In the context of synthesizing this compound, this would ideally involve the reaction of 4-amino-N-ethylaniline with a suitable thiocarbonyl transfer reagent. However, a more common approach for unsymmetrical thioureas is the reaction of an amine with a pre-formed isothiocyanate. nih.govmdpi.com For instance, reacting 4-amino-N-ethylaniline with an electrophilic reagent that would selectively form the thioamide at the primary amine is the desired pathway.

Another approach involves the use of carbon disulfide in the presence of a base. google.com This method typically leads to the formation of dithiocarbamates, which can then be converted to isothiocyanates or react further to yield thioureas. The regioselectivity of the initial attack of one of the amino groups on carbon disulfide would be a critical factor.

The use of thioacylating agents, such as thiophosgene (B130339) or N,N'-di-Boc-substituted thiourea (B124793) activated with trifluoroacetic anhydride, offers another avenue. organic-chemistry.org The steric and electronic environment of the two amino groups in 4-amino-N-ethylaniline would influence the outcome of the reaction with such reagents. The less sterically hindered primary amine would generally be favored to react.

To control the regioselectivity, one of the amino groups can be protected. For instance, the primary amino group could be selectively protected, for example, by acetylation to form N-(4-(ethylamino)phenyl)acetamide. The remaining secondary amine could then be thioacylated. Subsequent deprotection of the primary amine would, in this hypothetical sequence, not yield the target compound but rather an isomer. Therefore, direct and selective thioacylation of the primary amine is the more efficient and desired route.

The choice of solvent and reaction temperature can also influence the selectivity. Polar aprotic solvents are commonly used for these types of reactions. longdom.org Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product, which is often the result of the reaction at the more nucleophilic and less sterically hindered site.

A summary of potential thioacylation reactions and their regioselective considerations is presented in the table below.

| Reagent/Method | Expected Major Product | Rationale for Regioselectivity |

| Isothiocyanate (R-N=C=S) | 4-(ethylamino)-N'-R-benzene-1-carbothioamide | The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, leading to preferential attack at the -NH₂ group. |

| Carbon Disulfide (CS₂) | Dithiocarbamate formation at the primary amine | Similar to the reaction with isothiocyanates, the primary amine is the more likely site of initial nucleophilic attack. |

| Thiophosgene (CSCl₂) | Isothiocyanate formation at the primary amine | The high reactivity of thiophosgene would likely favor reaction with the more accessible primary amine. |

It is important to note that achieving perfect regioselectivity can be challenging, and mixtures of products may be obtained. Chromatographic purification is often necessary to isolate the desired isomer.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Ethylamino Benzene 1 Carbothioamide

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Experimental UV-Vis absorption spectra, including specific absorption maxima (λmax) and molar absorptivity coefficients for 4-(ethylamino)benzene-1-carbothioamide, are not documented in the available literature.

To fulfill the user's request, dedicated synthesis and spectroscopic analysis of this compound would be required to generate the necessary experimental data.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is principally determined by the chromophoric benzene (B151609) ring, which is modified by the presence of two key auxochromic groups: the ethylamino group (-NHCH₂CH₃) and the carbothioamide group (-CSNH₂). The benzene ring itself exhibits characteristic absorption bands in the ultraviolet (UV) region arising from π→π* transitions. The introduction of the auxochromes, which possess non-bonding electrons (n electrons) on the nitrogen and sulfur atoms, significantly influences these transitions.

The ethylamino group acts as a strong electron-donating group (EDG) through the +R (resonance) effect, delocalizing the lone pair of electrons on the nitrogen atom into the benzene ring's π-system. The carbothioamide group, while more complex, also modulates the electronic properties of the aromatic system. This delocalization of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, the π→π* transitions are shifted to longer wavelengths (a bathochromic or red shift) and their intensity is often increased (a hyperchromic effect) compared to unsubstituted benzene.

Furthermore, the presence of nitrogen and sulfur atoms introduces the possibility of n→π* transitions. These transitions involve the excitation of a non-bonding electron from the nitrogen or sulfur atom to an antibonding π* orbital of the aromatic ring. Typically, n→π* transitions are of lower intensity than π→π* transitions and can sometimes be observed as a shoulder on the main absorption band, particularly in non-polar solvents. The chromophoric behavior is thus a composite of these electronic transitions, governed by the interplay between the phenyl, ethylamino, and carbothioamide moieties.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | 250-350 nm | High |

| n → π | n (N, S) → π (LUMO) | >300 nm | Low to Medium |

Solvatochromic Effects on Electronic Absorption Characteristics

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when the polarity of the solvent is changed. For this compound, significant solvatochromic effects are anticipated due to changes in the dipole moment of the molecule upon electronic excitation. The ground state of the molecule possesses a certain polarity, which can be altered in the excited state.

In polar solvents, the absorption bands of compounds with increased dipole moments in the excited state typically exhibit a bathochromic (red) shift. This is because polar solvent molecules will arrange themselves to better stabilize the more polar excited state compared to the ground state, thus lowering the energy required for the transition. researchgate.net Conversely, if the excited state were less polar than the ground state, a hypsochromic (blue) shift would be observed in polar solvents.

For this compound, the electronic transitions likely involve intramolecular charge transfer (ICT) character, from the electron-donating ethylamino group to the rest of the molecule. This generally leads to an excited state that is more polar than the ground state. Therefore, a positive solvatochromism is expected, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases. researchgate.netnih.gov This phenomenon can be quantitatively analyzed using models like the Lippert-Mataga or Reichardt equations, which correlate the spectral shifts with solvent polarity functions. nih.gov

Table 2: Hypothetical Solvatochromic Shift Data for the Main π→π Transition*

| Solvent | Polarity (Dielectric Constant, ε) | λmax (nm) | Observed Shift |

| Hexane | 1.9 | ~295 | N/A (Reference) |

| Dichloromethane | 9.1 | ~305 | Bathochromic |

| Ethanol (B145695) | 24.6 | ~315 | Bathochromic |

| Acetonitrile | 37.5 | ~318 | Bathochromic |

| Water | 80.1 | ~325 | Bathochromic |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₉H₁₂N₂S. By using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and sulfur (³²S), a theoretical exact mass can be calculated. An experimental HRMS analysis would yield a measured exact mass. The close agreement between the measured and theoretical exact masses, usually within a few parts per million (ppm), provides definitive confirmation of the elemental formula and rules out other potential formulas that might have the same nominal mass. This technique is indispensable for confirming the identity of newly synthesized compounds. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂S |

| Theoretical Exact Mass [M+H]⁺ | 181.0794 Da |

| Expected HRMS Result [M+H]⁺ | 181.0794 ± 0.0009 (for 5 ppm accuracy) |

| Nominal Mass | 180 Da |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of related thioamide structures, such as 4-methylbenzenecarbothioamide (B157381) and 4-methoxybenzenecarbothioamide, provides a strong basis for predicting the molecular geometry of this compound. nih.govresearchgate.net

The molecule is expected to feature a largely planar benzene ring. The carbothioamide group (-CSNH₂) itself is also generally planar. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the carbothioamide group. In related structures, this angle is typically small, indicating a significant degree of conjugation between the two moieties, though a slight twist is common. nih.govresearchgate.net The ethylamino group will have its own conformational flexibility around the C-N bonds. The analysis provides precise bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state. mdpi.com

Table 4: Expected Bond Lengths and Angles based on Analogous Structures

| Parameter | Bond/Angle | Expected Value | Reference |

| Bond Length | C=S | ~1.68 Å | nih.gov |

| Bond Length | C(thioamide)–N | ~1.32 Å | nih.gov |

| Bond Length | C(aryl)–C(thioamide) | ~1.50 Å | nih.gov |

| Bond Angle | N–C–S | ~125° | |

| Bond Angle | C(aryl)–C(thioamide)–N | ~118° | |

| Dihedral Angle | Phenyl Ring // Thioamide Plane | 10° - 20° | nih.govresearchgate.net |

Characterization of Crystal Packing Motifs and Supramolecular Assemblies

The way individual molecules of this compound arrange themselves in the crystal lattice is dictated by a combination of intermolecular forces, leading to specific crystal packing motifs and extended supramolecular assemblies. nih.govnih.gov The study of these arrangements is crucial for understanding the material's bulk properties.

The stability of the crystal lattice of this compound is maintained by a network of specific intermolecular interactions. rsc.orgnih.gov

N-H···S Hydrogen Bonds: This is expected to be the most significant intermolecular interaction. The N-H groups of the primary thioamide and the secondary amine are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. This interaction frequently leads to the formation of a robust, eight-membered ring motif, described by the graph-set notation R²₂(8), where two molecules form a dimer via a pair of N-H···S bonds. nih.govresearchgate.net

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking. conicet.gov.ar This typically occurs in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion, contributing significantly to the cohesive energy of the crystal. conicet.gov.ar

C-H···π Interactions: Aromatic C-H bonds or the aliphatic C-H bonds of the ethyl group can act as weak hydrogen bond donors, interacting with the electron-rich face of a neighboring benzene ring. rsc.org These interactions, while weaker than classical hydrogen bonds, are numerous and collectively play an important role in stabilizing the crystal packing. nih.gov

Table 5: Summary of Key Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| N-H···S | -NH₂ / -NH- | S=C | H···S distance: ~2.5 - 2.8 Å |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Centroid-centroid distance: ~3.5 - 4.0 Å |

| C-H···π | C-H (Aryl or Alkyl) | Benzene Ring (π-system) | H···π centroid distance: ~2.6 - 3.0 Å |

Theoretical and Computational Chemistry Studies of 4 Ethylamino Benzene 1 Carbothioamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate geometric parameters, electronic properties, and reactivity indices. For the purpose of this analysis, findings from studies on analogous aromatic thioamides will be used to infer the characteristics of 4-(ethylamino)benzene-1-carbothioamide.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve finding the most stable arrangement of its constituent atoms. The presence of the ethylamino and carbothioamide groups on the benzene (B151609) ring suggests a complex potential energy surface with various possible rotational isomers.

Computational studies on similar molecules, such as 4-hydroxythiobenzamide, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov These studies reveal that the planarity of the molecule is a key feature, with the thioamide group and the benzene ring preferring a coplanar arrangement to maximize π-electron delocalization. The ethylamino group, with its flexible ethyl chain, would introduce additional conformational possibilities. The bond lengths and angles would be influenced by the electronic effects of both the electron-donating ethylamino group and the electron-withdrawing carbothioamide group. For instance, the C-N bond of the ethylamino group is expected to have some double bond character due to resonance with the benzene ring.

| Parameter | Expected Value/Characteristic |

| Dihedral Angle (Ring-C=S) | Close to 0° or 180° for planarity |

| C=S Bond Length | Longer than a typical C=O bond, around 1.7 Å nih.gov |

| C-N (Amine) Bond Length | Shorter than a standard C-N single bond |

| C-C (Aromatic) Bond Lengths | Slight variations due to substituent effects |

This table presents expected geometric parameters for this compound based on general chemical principles and data from analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethylamino group and the benzene ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbothioamide group, particularly the C=S bond.

Studies on substituted thiophene-2-carboxamides have shown that the introduction of an amino group can influence the HOMO-LUMO gap. nih.govnih.gov For this compound, the electron-donating ethylamino group would raise the HOMO energy, while the carbothioamide group would lower the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted benzene. A smaller HOMO-LUMO gap generally indicates that less energy is required to excite an electron from the ground state, making the molecule more polarizable and reactive. nih.gov

| Orbital | Expected Localization | Implication |

| HOMO | Ethylamino group and benzene ring | Electron-donating character |

| LUMO | Carbothioamide group (C=S) | Electron-accepting character |

| HOMO-LUMO Gap (ΔE) | Relatively small | High reactivity and polarizability |

This table outlines the expected characteristics of the frontier molecular orbitals for this compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP analysis is expected to show a region of high negative potential around the sulfur atom of the carbothioamide group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The nitrogen atom of the ethylamino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amino group and the benzene ring would show positive potential, indicating their susceptibility to nucleophilic attack. Such analyses have been instrumental in understanding the reactivity of related molecules like 4-hydroxythiobenzamide. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the ethylamino group into the π-system of the benzene ring. This interaction, denoted as n(N) → π(C-C), would contribute to the stability of the molecule and explain the partial double bond character of the C-N bond. Furthermore, interactions between the π-orbitals of the benzene ring and the π orbitals of the carbothioamide group would also be significant. The stability of the molecule arises from these hyperconjugative interactions and charge delocalization. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to study the flexibility of the ethyl group and the rotation around the C-N bonds. These simulations would reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. Studies on model peptides have used MD simulations to characterize interactions between aromatic side chains and backbone amides, highlighting the importance of such simulations in understanding molecular recognition and binding. nih.gov

Computational Prediction and Validation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For example, the C=S stretching frequency would be a characteristic feature in the infrared spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. In a study on 4-hydroxythiobenzamide, the calculated UV-Vis spectrum showed good agreement with the experimental spectrum measured in an ethanol (B145695) solution. nih.gov

| Spectroscopic Technique | Predicted Parameter | Significance |

| Infrared (IR) Spectroscopy | Vibrational frequencies (e.g., C=S stretch, N-H stretch) | Functional group identification and structural confirmation |

| Raman Spectroscopy | Vibrational frequencies | Complementary to IR, especially for non-polar bonds |

| UV-Vis Spectroscopy | Electronic transitions (λmax) | Information about the electronic structure and conjugation |

This table summarizes the application of computational methods in predicting the spectroscopic data for this compound.

Theoretical NMR Chemical Shift Prediction and Experimental Correlation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach implemented within DFT for calculating NMR isotropic shielding constants. mdpi.com These calculated values can then be converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The process involves first optimizing the molecular geometry of the compound at a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net Following geometry optimization, the GIAO method is used to compute the ¹H and ¹³C NMR chemical shifts in a vacuum or, more accurately, by simulating solvent effects using models like the Polarizable Continuum Model (PCM). escholarship.org

A strong correlation between the theoretically predicted and experimentally measured chemical shifts serves to confirm the proposed molecular structure. researchgate.net The comparison is often visualized by plotting the calculated shifts against the experimental ones, where a linear relationship with a high correlation coefficient (R²) indicates excellent agreement. nih.gov

A comprehensive search of scientific literature did not yield specific studies that have published theoretical NMR chemical shift predictions or their experimental correlation for this compound. Therefore, a data table of predicted versus experimental values cannot be provided at this time.

Simulated Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding the molecular structure. Theoretical simulations of these spectra offer a detailed assignment of vibrational modes to specific atomic motions within the molecule.

The process begins with the calculation of the optimized molecular geometry and subsequent harmonic vibrational frequencies using DFT methods. researchgate.netmolport.com Since calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode. researchgate.netmolport.com PED breaks down the normal modes of vibration into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions), allowing for an unambiguous assignment of spectral bands. researchgate.netnih.gov For instance, a PED analysis might show that a particular frequency is composed of 80% C=S stretching and 15% N-H bending, providing a clear picture of the nature of the vibration. researchgate.net

A diligent review of published research did not locate studies presenting simulated vibrational spectra or a Potential Energy Distribution (PED) analysis for this compound. As such, a data table of theoretical and experimental vibrational frequencies with PED assignments is not available.

Prediction of UV-Vis Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-energy unoccupied orbitals. acs.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com

The TD-DFT calculation, performed on the previously optimized ground-state geometry, yields the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the electronic transitions. researchgate.netresearchgate.net The oscillator strength is a theoretical measure of the intensity of an absorption band. These calculations can predict various types of transitions, such as π→π* and n→π*, which are characteristic of molecules with conjugated systems and heteroatoms containing lone pairs. bldpharm.comchemrxiv.org The presence of the benzene ring, thioamide group, and ethylamino group in this compound suggests the possibility of such transitions. The results are often simulated in different solvents to account for solvatochromic shifts. researchgate.net

Despite the utility of this method, a specific TD-DFT study predicting the UV-Vis electronic transitions for this compound could not be found in the surveyed scientific literature. Therefore, a data table of predicted electronic transitions cannot be generated.

Reactivity and Mechanistic Investigations of 4 Ethylamino Benzene 1 Carbothioamide

Reactivity of the Thioamide Moiety

The thioamide group (-CSNH2) is a cornerstone of the molecule's reactivity, participating in a variety of chemical transformations.

The thioamide group of 4-(ethylamino)benzene-1-carbothioamide can exist in two tautomeric forms: the thioamide (thiolactam) form and the imidothiol (thiolactim) form. The equilibrium between these two forms, known as thioamide-thiol tautomerism, significantly influences the molecule's reaction pathways.

The thione form is generally the more dominant and stable tautomer in simple thioamides. scispace.com This dominance is attributed to a combination of electronic effects. scispace.com However, the less abundant thiol form can be kinetically and thermodynamically favored in certain reactions. researchgate.net The sulfur anion in the thiol form is a stronger nucleophile than the nitrogen anion in the thioamide form, which can dictate the course of subsequent reactions. researchgate.net The tautomeric ratio can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. For instance, in some cyclic thioamides, the thiol form gains extra stabilization through aromatic resonance. scispace.com

The ability to exist in either form allows for ambident reactivity, where reactions can occur at either the sulfur or the nitrogen atom, depending on the nature of the electrophile and the reaction conditions.

The sulfur and nitrogen atoms of the thioamide group are key centers for both nucleophilic and electrophilic attacks.

Nucleophilic Character: The sulfur atom, particularly in the thiol tautomer, is a potent nucleophile. It can readily react with electrophiles such as alkyl halides and acylating agents. For example, reaction with methyl iodide can lead to the formation of S-methylated products. scispace.com The nitrogen atom can also act as a nucleophile, although it is generally less reactive than the sulfur atom.

Electrophilic Character: The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the cyclization reactions that thioamides undergo.

The thioamide functional group can participate in various cycloaddition reactions, which are powerful methods for constructing heterocyclic rings. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of thioamides suggests its potential involvement in such transformations. Cycloaddition reactions are widely used in organic synthesis to form six-membered hydroaromatic or heteroaromatic rings. pageplace.de These reactions can be influenced by the electronic nature of the substituents on both the thioamide and the reacting partner. pageplace.de

Reactions Involving the Ethylamino Substituent

The secondary amine of the ethylamino group provides another reactive handle for modifying the structure and properties of this compound.

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with a variety of electrophiles. This allows for the straightforward derivatization of the molecule.

Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents. For instance, reaction with 3-(chloromethyl)pyridine (B1204626) hydrochloride or 4-phenoxybenzyl chloride can introduce new substituents. nih.gov

Acylation: Acylation of the ethylamino group can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction introduces an acyl group, forming an amide linkage. The use of triflic acid has been shown to be an effective catalyst for the acylation of phenols with phenylacetic acids, suggesting its potential applicability in related reactions. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides. For example, benzene-1,4-disulfonamides can be synthesized, and this sulfonamide linkage is a key feature in certain biologically active molecules. nih.gov The modification of the substituents on the sulfonamide group is a common strategy in medicinal chemistry to optimize the properties of a lead compound. nih.gov

These derivatization reactions are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's biological activity and physicochemical properties. nih.govnih.gov

Aromatic Ring Functionalization and Transformation

The benzene (B151609) ring of this compound is an activated system due to the electron-donating nature of the ethylamino group. This makes the aromatic ring susceptible to electrophilic substitution reactions.

The regioselectivity of these reactions is directed by the existing substituents. The ethylamino group is an ortho-, para-directing group, while the carbothioamide group is a meta-directing group. The interplay of these directing effects will determine the position of incoming electrophiles.

Research into the acylation of β-enaminones containing an activated benzene ring has shown that selective acylation of the aromatic ring can be achieved under Friedel-Crafts conditions using polyphosphoric acid (PPA). arkat-usa.org The regioselectivity of such acylations can depend on the structure of the enaminone, the reactivity of the reagents, and the reaction conditions. arkat-usa.org While this example is not directly on this compound, it provides a relevant precedent for the potential functionalization of its aromatic ring.

Furthermore, recent studies have explored novel methods for the para-selective functionalization of benzene rings through carbene-initiated rearrangements, highlighting the ongoing development of strategies to control regioselectivity in aromatic transformations. nih.govresearchgate.net

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the two substituents. The ethylamino group (-NHCH₂CH₃) and the carbothioamide group (-C(S)NH₂) exert opposing electronic influences on the aromatic system.

The ethylamino group is a potent activating group and an ortho, para-director. pressbooks.publibretexts.org The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This stabilization of the cationic intermediate (the sigma complex) preferentially directs incoming electrophiles to these sites. libretexts.orgyoutube.com

Conversely, the carbothioamide group is anticipated to be a deactivating group and a meta-director. Similar to a carbonyl group, the carbon-sulfur double bond withdraws electron density from the aromatic ring via resonance, making the ring less reactive towards electrophiles. youtube.com This deactivating effect is most pronounced at the ortho and para positions, thereby directing electrophiles to the meta position by default.

In a disubstituted benzene ring where an activating and a deactivating group are present, the activating group's directing effect predominates. youtube.com For this compound, the powerful ortho, para-directing ethylamino group controls the position of substitution. Since the para position is already occupied by the carbothioamide group, electrophilic attack is predicted to occur exclusively at the positions ortho to the ethylamino group (C2 and C6).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Type | Directing Effect | Predicted Position of Substitution |

| -NHCH₂CH₃ | Activating, Electron-Donating | ortho, para | C2 and C6 |

| -C(S)NH₂ | Deactivating, Electron-Withdrawing | meta | C3 and C5 (relative to the thioamide) |

| Overall | Controlled by the stronger activator | ortho to the ethylamino group | C2 and C6 |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-N bond formation. rsc.orgresearchgate.net While direct cross-coupling on the C-H bonds of the aryl ring is conceivable, a more studied pathway involves the thioamide functional group itself. Research has demonstrated that thioamides can serve as precursors to palladium-carbene intermediates, which then participate in cross-coupling reactions. nih.govnih.gov

Table 2: Predicted Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, Ligand, Silver Salt | (4-(ethylamino)phenyl)(aryl)methanone |

This reaction demonstrates a unique reactivity pattern for the thioamide group, expanding the synthetic utility of this compound beyond its role as a simple substituted aniline (B41778).

Formation of Heterocyclic Scaffolds Utilizing this compound as a Precursor

The carbothioamide moiety is a versatile functional group for the synthesis of various sulfur and nitrogen-containing heterocycles. ethz.chnih.gov this compound can serve as a key precursor for building important heterocyclic scaffolds such as thiazoles and thiadiazoles.

The most common method for synthesizing thiazoles from thioamides is the Hantzsch thiazole (B1198619) synthesis. bepls.comyoutube.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound, such as an α-haloketone. researchgate.netnih.gov The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the thiazole ring. Using this compound in this reaction would lead to the formation of 2-(4-(ethylamino)phenyl)-substituted thiazoles.

Table 3: Hantzsch Thiazole Synthesis with this compound

| Thioamide Precursor | α-Halocarbonyl Reagent | Resulting Heterocycle |

| This compound | α-Haloketone (R-C(O)CH₂X) | 2-(4-(ethylamino)phenyl)-4-R-thiazole |

Furthermore, thioamides are valuable precursors for the synthesis of 1,2,4- and 1,3,4-thiadiazoles. One established method involves the oxidative dimerization of thioamides or their reaction with specific reagents to construct the thiadiazole ring. For instance, aryl thioamides can undergo rapid condensation in the presence of methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles. nih.gov Another synthetic route involves reacting thioamides with hydrazonoyl halides to produce 1,3,4-thiadiazole (B1197879) derivatives. nih.gov These reactions highlight the potential of this compound to be converted into more complex heterocyclic structures.

Coordination Chemistry and Metal Complexation of 4 Ethylamino Benzene 1 Carbothioamide

Ligand Properties of 4-(ethylamino)benzene-1-carbothioamide

The thioamide functional group, -C(=S)N<-, is the key to the coordinating ability of this compound. This group contains both sulfur and nitrogen atoms, both of which possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The thioamide moiety can exist in tautomeric thione and thiol forms. In the solid state and in solution, the thione form typically predominates.

Coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes. The soft nature of the sulfur atom makes it a good donor for soft metal ions, while the harder nitrogen atom prefers to coordinate with harder metal ions. This dual-donor capability allows thioamides to form stable complexes with a wide range of transition metals. In many instances, thioamides and related ligands like thiosemicarbazones act as bidentate ligands, coordinating through both the sulfur and a nitrogen atom to form a stable chelate ring. nih.gov

Based on the behavior of similar N-substituted thioamides, this compound is expected to act as a bidentate ligand. Chelation would involve the sulfur atom of the thioamide group and the nitrogen atom of the ethylamino group, forming a stable five- or six-membered ring with the metal center. This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thioamide-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can then be characterized by various spectroscopic and analytical techniques to determine their structure and bonding.

Thioamide and thiosemicarbazone ligands readily form complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). nih.govresearchgate.net The specific stoichiometry and coordination number of the resulting complexes can vary depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. For instance, 1:2 metal-to-ligand ratios are common, leading to complexes with the general formula [M(L)₂]X₂, where L is the thioamide ligand and X is a counter-ion.

The following table summarizes typical observations for complexes of related thioamide and thiosemicarbazone ligands with these metals:

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

This table is based on data for analogous thioamide and thiosemicarbazone complexes and represents expected behavior for this compound.

The geometry of the metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For Cu(II) complexes with related ligands, square planar geometry is frequently observed. researchgate.net Ni(II) complexes can be either square planar (typically with a d⁸ low-spin configuration) or octahedral (with a d⁸ high-spin configuration). mdpi.com Co(II) complexes often exhibit either tetrahedral or octahedral geometries. nih.gov The specific geometry adopted can be influenced by factors such as the ligand field strength and steric hindrance.

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. A shift in the ν(C=S) and ν(N-H) stretching frequencies is typically observed. The ν(C=S) band is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal, while the ν(N-H) band may also shift, indicating the involvement of the nitrogen atom in bonding. New bands at lower frequencies can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The d-d transitions of the metal ion are sensitive to the ligand field environment. For example, a Cu(II) complex in a square planar geometry typically exhibits a broad absorption band in the visible region. researchgate.net The position and intensity of these bands can help in assigning the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation can confirm the mode of binding.

The following table summarizes typical spectroscopic data for transition metal complexes with analogous thioamide ligands:

| Spectroscopic Technique | Key Observables on Complexation |

| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands; Appearance of M-S and M-N bands. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands characteristic of the metal ion's geometry. |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons and carbons near the coordination sites. |

This table is based on general observations for analogous thioamide complexes.

Theoretical Studies on Metal-Ligand Binding and Electronic Structure of Complexes

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of metal-ligand interactions and the electronic properties of coordination complexes involving ligands such as this compound. While specific theoretical studies on the metal complexes of this compound are not extensively documented in the available literature, a wealth of research on analogous thiourea (B124793) and carbothioamide derivatives provides a robust framework for understanding their behavior. These computational investigations offer profound insights into optimized molecular geometries, the nature of the metal-ligand bond, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the reactivity and potential applications of these complexes.

Computational approaches, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p) for the ligand and LANL2DZ or SDD for the metal centers, are utilized to perform geometry optimizations of the ligand and its metal complexes. These calculations are instrumental in determining key structural parameters, including bond lengths and angles, providing a detailed picture of the coordination sphere around the metal ion. For instance, upon complexation, a noticeable elongation of the C=S bond and a shortening of the C-N bonds within the carbothioamide moiety are often predicted, which is consistent with the coordination of the sulfur atom to the metal center.

Furthermore, theoretical studies allow for the calculation of various quantum chemical parameters that describe the electronic structure and reactivity of the complexes. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. The HOMO-LUMO gap is a particularly important descriptor, as a smaller gap often correlates with higher chemical reactivity and charge transfer possibilities within the molecule.

Frontier molecular orbital analysis reveals the distribution of electron density and identifies the regions of the molecule most likely to be involved in chemical reactions. In complexes of thiourea-type ligands, the HOMO is often localized on the sulfur and nitrogen atoms of the carbothioamide group, indicating their role as the primary electron-donating centers. The LUMO, conversely, is frequently centered on the metal ion and the surrounding ligand framework, suggesting its capacity to accept electrons. This distribution is fundamental to understanding the metal-to-ligand or ligand-to-metal charge transfer phenomena observed in the electronic spectra of these complexes.

The calculated vibrational frequencies from theoretical models can be compared with experimental infrared (IR) spectra to validate the proposed coordination modes. A shift in the vibrational frequency of the C=S bond to a lower wavenumber upon complexation is a strong theoretical indicator of sulfur coordination to the metal.

To illustrate the nature of data obtained from such theoretical studies, the following tables present hypothetical but representative data for a generic metal complex of a 4-substituted benzene-1-carbothioamide ligand, based on trends observed in the literature for similar compounds.

Table 1: Calculated Bond Lengths (Å) and Bond Angles (°) for a Hypothetical Metal-(4-aminobenzene-1-carbothioamide) Complex

| Parameter | Free Ligand (Calculated) | Metal Complex (Calculated) |

| Bond Lengths (Å) | ||

| C=S | 1.685 | 1.730 |

| C-N (thioamide) | 1.370 | 1.345 |

| Metal-S | - | 2.350 |

| Metal-N | - | 2.100 |

| Bond Angles (°) | ||

| N-C-S | 122.5 | 118.0 |

| S-Metal-N | - | 85.0 |

Table 2: Calculated Electronic Properties of a Hypothetical Metal-(4-aminobenzene-1-carbothioamide) Complex

| Property | Free Ligand (Calculated) | Metal Complex (Calculated) |

| HOMO Energy (eV) | -5.80 | -6.20 |

| LUMO Energy (eV) | -1.90 | -3.50 |

| HOMO-LUMO Gap (eV) | 3.90 | 2.70 |

| Electronegativity (χ) | 3.85 | 4.85 |

| Chemical Hardness (η) | 1.95 | 1.35 |

| Chemical Softness (S) | 0.51 | 0.74 |

These tables showcase how theoretical calculations can quantify the changes in molecular structure and electronic properties upon metal complexation. The decrease in the HOMO-LUMO gap in the complex compared to the free ligand, as shown in Table 2, is a common finding that suggests the potential for enhanced biological or catalytic activity.

In essence, theoretical studies provide an indispensable atomic-level understanding of the bonding and electronic structure of metal complexes with carbothioamide ligands. This knowledge is vital for the rational design of new complexes with tailored properties for various applications in fields such as catalysis, materials science, and medicinal chemistry.

Supramolecular Chemistry and Crystal Engineering with 4 Ethylamino Benzene 1 Carbothioamide

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are the primary directional forces dictating the self-assembly of 4-(ethylamino)benzene-1-carbothioamide. The molecule contains multiple hydrogen bond donor sites (the N-H protons of the primary thioamide and the secondary ethylamino group) and acceptor sites (the sulfur atom of the thiocarbonyl group and the nitrogen of the amino group).

The thioamide functional group is a cornerstone of hydrogen bonding in the solid state. Thioamides are recognized as potent hydrogen bond donors, a consequence of the increased acidity of the N-H protons compared to their oxoamide counterparts. researchgate.netmdpi.com Conversely, the sulfur atom is a relatively weak hydrogen bond acceptor. researchgate.netnih.gov This combination of properties strongly influences the self-assembly patterns.

In the crystal structures of thiobenzamides, molecules commonly assemble into centrosymmetric dimers via pairs of N-H···S hydrogen bonds, forming a robust R²₂(8) graph-set motif. acs.org This dimeric synthon is a highly predictable and stable feature in the crystal engineering of thioamides. The ethylamino group provides an additional N-H donor, allowing these primary dimer units to connect into more extended one-, two-, or three-dimensional networks.

While self-assembly is dominated by N-H···S interactions, the formation of N-H···O hydrogen bonds becomes central in multi-component systems, such as co-crystals. When this compound is co-crystallized with molecules containing oxygen acceptors (e.g., carboxylic acids or amides), strong N-H···O interactions are expected to form, often in preference to the weaker N-H···S interactions.

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Thioamide Dimer | N-H···S | 3.2 - 3.6 | 2.3 - 2.7 | 150 - 170 |

| Thioamide-Carboxylic Acid | N-H···O | 2.8 - 3.1 | 1.9 - 2.2 | 160 - 180 |

| Thioamide-Carboxylic Acid | O-H···S | 3.1 - 3.4 | 2.2 - 2.5 | 165 - 175 |

The directional nature of the thioamide group is known to induce cooperative self-assembly. tue.nl Cooperativity in hydrogen bonding refers to a phenomenon where the formation of one hydrogen bond strengthens the adjacent hydrogen bonds in a sequence, leading to highly stable, extended assemblies. tue.nl In apolar environments, this effect can drive the formation of one-dimensional, helical supramolecular polymers. tue.nl

For this compound, the primary N-H···S dimers can act as nucleation points for further assembly. The N-H proton of the ethylamino group can then engage in hydrogen bonding with the sulfur atom of a neighboring dimer, propagating the structure into a chain or sheet. This propagation is often cooperative; the polarization of molecules upon initial dimer formation enhances the hydrogen bond donor/acceptor strength of the peripheral sites, favoring elongation of the assembly. This mechanism allows for the construction of robust, high-order supramolecular structures from simple molecular building blocks.

Role of π-π Stacking and Other Non-Covalent Interactions in Solid-State Structures

While hydrogen bonding provides the primary directional control, weaker non-covalent interactions are crucial for achieving a densely packed and stable crystal lattice. The phenyl ring of this compound plays a significant role through aromatic or π-π stacking interactions. nih.govmdpi.com These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings.

In crystal structures of aromatic molecules, a parallel-displaced geometry is often favored over a face-to-face arrangement to minimize electrostatic repulsion. iphy.ac.cn In this configuration, the centroid-to-centroid distance is typically between 3.3 and 3.8 Å. These stacking interactions often create columnar motifs that interlock with the hydrogen-bonded networks to build the full three-dimensional structure. Furthermore, some studies have identified direct "thioamide-thioamide stacking interactions," which contribute to the stabilization of the crystal packing. researchgate.net Other weak interactions, such as C-H···S and C-H···π bonds, further augment the crystal cohesion by satisfying the coordination requirements of all available donors and acceptors.

| Interaction Type | Description | Typical Geometric Parameters |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings | Centroid-Centroid Distance: 3.3 - 3.8 Å |

| C-H···S | Weak hydrogen bond involving a C-H donor and sulfur acceptor | H···S Distance: ~2.9 Å |

| C-H···π | Interaction between a C-H bond and the face of the aromatic ring | H···π Centroid Distance: ~2.5 - 2.9 Å |

Co-crystallization Strategies and Multi-Component Solid Forms

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering its covalent structure. nih.govresearchgate.net A co-crystal is a multi-component crystal in which the components, an active pharmaceutical ingredient (API) and a coformer, are present in a defined stoichiometric ratio and interact via non-covalent bonds. researchgate.net

The design of co-crystals containing this compound relies on the concept of supramolecular synthons. A supramolecular synthon is a structural unit within a crystal formed by predictable and robust intermolecular interactions. The goal is to select a coformer molecule that has complementary functional groups capable of forming strong and predictable heterosynthons (synthons between different molecules) with the target molecule.

For this compound, several co-crystal design strategies can be envisioned:

Acid-Thioamide Heterosynthons: Carboxylic acids are excellent coformers, as the acidic proton can form a strong O-H···S hydrogen bond with the thioamide sulfur, while the thioamide N-H can donate to the carbonyl oxygen, creating a robust two-point heterosynthon.

Amide-Thioamide Heterosynthons: Coformers containing amide groups can interact via N-H···S and N-H···O hydrogen bonds.

N-Heterocyclic Coformers: Aromatic nitrogen atoms in molecules like pyridine (B92270) or bipyridine are effective hydrogen bond acceptors for the thioamide N-H donors, leading to predictable N-H···N interactions. acs.orgresearchgate.net

The selection of coformers is guided by these principles, often aided by screening methods such as solvent-drop grinding or slurry crystallization. nih.govnih.gov

Once a co-crystal is formed, its structure and the nature of the intermolecular interactions must be thoroughly characterized. The definitive method for structural elucidation is single-crystal X-ray diffraction (SCXRD), which provides precise atomic coordinates and allows for the unambiguous identification of all hydrogen bonds, stacking interactions, and other non-covalent contacts. mdpi.com

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) is used to confirm the formation of a new crystalline phase, distinct from the starting materials. nih.govmdpi.com Spectroscopic techniques such as FT-IR and Raman spectroscopy are sensitive to changes in hydrogen bonding and can provide evidence of co-crystal formation. nih.gov

| Compound Name |

|---|

| This compound |

Advanced Derivatization and Analogue Synthesis Strategies

Systematic Modification of the N-Ethyl Substituent

Systematic modification of the N-ethyl group in 4-(ethylamino)benzene-1-carbothioamide allows for the fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. A variety of synthetic approaches can be employed to replace the ethyl group with other alkyl or functionalized moieties.

A common strategy begins with the synthesis of the core 4-aminobenzenecarbothioamide, which can then be selectively N-alkylated. Alternatively, starting from 4-nitroaniline, a sequence of N-alkylation followed by reduction of the nitro group and subsequent conversion to the carbothioamide can afford a range of N-substituted analogues.

Synthetic Approaches to N-Substituted Analogues:

| Starting Material | Reagents and Conditions | Product |

| 4-aminobenzenecarbothioamide | 1. NaH, THF; 2. R-X (alkyl halide) | 4-(N-alkylamino)benzene-1-carbothioamide |